tert-Butyl (1-chloroisoquinolin-7-yl)carbamate
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Overview
Description
tert-Butyl (1-chloroisoquinolin-7-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-chloroisoquinolin-7-yl)carbamate typically involves the reaction of 1-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of rigorous quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-chloroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (1-chloroisoquinolin-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions between carbamates and biological macromolecules. It serves as a model compound to investigate the binding affinity and specificity of carbamates to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (1-chloroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloroisoquinoline moiety can interact with hydrophobic pockets in receptors, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
- tert-Butyl (1-chloroisoquinolin-6-yl)carbamate
- tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- tert-Butyl (1-chloroisoquinolin-8-yl)carbamate
Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl group and a chloroisoquinoline moiety, they differ in the position of the chloro group on the isoquinoline ring. This positional variation can influence their chemical reactivity, binding affinity, and biological activity. tert-Butyl (1-chloroisoquinolin-7-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C14H15ClN2O2 |
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Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(1-chloroisoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-5-4-9-6-7-16-12(15)11(9)8-10/h4-8H,1-3H3,(H,17,18) |
InChI Key |
JTGKPEWWQLXEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
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